magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide
Description
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide is a Grignard reagent with the molecular formula C₁₃H₁₁ClMgOBr. Structurally, it consists of a magnesium atom coordinated to a bromine anion and an aryl group derived from 1-chloro-4-phenylmethoxybenzene. The aryl moiety features a chlorine substituent at position 1 and a phenylmethoxy (–OCH₂C₆H₅) group at position 4, creating a sterically hindered and electronically complex system. This compound is synthesized via the reaction of 1-chloro-4-phenylmethoxybromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or ether, following standard Grignard preparation protocols .
Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds. The presence of electron-donating (phenylmethoxy) and electron-withdrawing (chloro) substituents on the aromatic ring modulates its reactivity, making it suitable for targeted nucleophilic additions.
Properties
Molecular Formula |
C13H10BrClMgO |
|---|---|
Molecular Weight |
321.88 g/mol |
IUPAC Name |
magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C13H10ClO.BrH.Mg/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-8H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZPVZZBWHFUQJKG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=[C-]C=C(C=C2)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Formation
Starting Materials : The primary starting materials include chlorobenzene and magnesium metal.
Reaction Conditions : The reaction is generally conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent moisture interference.
Catalysis : A small amount of iodine may be used to activate magnesium metal, enhancing its reactivity with chlorobenzene.
-
- Place magnesium turnings in a flask equipped with a reflux condenser.
- Add chlorobenzene and initiate stirring under an inert atmosphere (e.g., nitrogen).
- Heat the mixture to reflux, typically around 60°C to 80°C, allowing the reaction to proceed until completion.
Yield : The yield of the Grignard reagent can vary but typically ranges from 70% to 90% depending on the purity of starting materials and reaction conditions.
Synthesis of this compound
Reaction Overview
The specific synthesis of this compound can be achieved through a two-step process involving the formation of the Grignard reagent followed by bromination.
Step-by-Step Procedure
Formation of Grignard Reagent :
- React chlorobenzene with magnesium in dry ether under reflux conditions to form phenylmagnesium chloride.
- The reaction can be represented as:
$$
\text{C}6\text{H}5\text{Cl} + \text{Mg} \rightarrow \text{C}6\text{H}5\text{MgCl}
$$
-
- The phenylmagnesium chloride is then treated with bromine to form this compound.
- This step involves adding bromine dropwise to the Grignard reagent solution while maintaining low temperatures to control the reaction rate.
-
- After completion, the reaction mixture is quenched with water or an alcohol to terminate the reaction.
- The product is extracted using organic solvents and purified through recrystallization or chromatography.
Data Table: Comparison of Preparation Methods
| Method | Key Reactants | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard Formation | Chlorobenzene, Magnesium | Diethyl Ether/THF | 70-90 | Requires inert atmosphere |
| Bromination | Phenylmagnesium Chloride | Anhydrous Ether | Variable | Controlled addition of bromine needed |
| Quenching and Isolation | Water or Alcohol | Organic Solvent | High | Purification via recrystallization |
Chemical Reactions Analysis
Reaction Types
1.1 Nucleophilic Addition to Carbonyl Compounds
Like other Grignard reagents, this compound reacts with carbonyl groups (aldehydes, ketones, esters) to form alcohols. The magnesium atom’s electropositive nature facilitates the carbon-magnesium bond’s nucleophilic attack on electrophilic carbonyl carbons .
1.2 Substitution Reactions
It participates in nucleophilic substitution with alkyl halides or acyl chlorides, replacing halides or leaving groups with the aryl Grignard moiety .
1.3 Oxidation and Reduction
Under controlled conditions, this reagent can undergo oxidation (e.g., with hydrogen peroxide) to yield phenolic derivatives or reduction (e.g., with LiAlH₄) to form alkylated aromatics .
Reaction Mechanism
The synthesis and reactivity of this compound follow Grignard reaction principles:
-
Formation : A magnesium atom inserts into the carbon-halogen bond of the aryl halide precursor (1-chloro-4-phenylmethoxybenzene) in dry ether or THF, forming a carbon-magnesium bond6.
-
Reactivity : The highly reactive carbon-magnesium bond enables nucleophilic attack on electrophiles, followed by protonation during workup 6.
Structural Influences on Reactivity
The compound’s substituents—chlorine, phenylmethoxy, and bromide—affect its reactivity:
-
Chlorine : Acts as an electron-withdrawing group, potentially directing nucleophilic attack and modulating reactivity .
-
Phenylmethoxy : Steric hindrance and electron-donating effects may influence selectivity in substitution reactions .
Comparison with Similar Grignard Reagents
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| Phenylmagnesium bromide | Simple aryl group (C₆H₅MgBr) | Less steric hindrance; broader reactivity |
| Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide | Chlorine and methoxy substituents | Enhanced regioselectivity due to electron-withdrawing groups |
| Magnesium;4-(chloromethyl)phenylbromide | Chloromethyl substituent | Higher electrophilicity at methyl position |
Thermochemical Considerations
While direct thermochemical data for this compound is limited, related aryl Grignard reagents exhibit enthalpy changes (ΔrH°) in the range of -0.9 to -1.3 kJ/mol during formation reactions, as observed in similar systems .
Scientific Research Applications
Organic Synthesis
1.1 Formation of Carbon-Carbon Bonds
Grignard reagents are essential in forming carbon-carbon bonds in organic chemistry. Magnesium; 1-chloro-4-phenylmethoxybenzene-5-ide; bromide can react with various electrophiles, including carbonyl compounds and alkyl halides, to produce alcohols and other functionalized products. This reaction allows for the construction of complex molecular architectures that are vital in pharmaceuticals and agrochemicals.
1.2 Synthesis of Pharmaceuticals
The compound is used in the synthesis of active pharmaceutical ingredients (APIs). For example, it can be utilized to create intermediates for drugs that require specific structural motifs. The versatility of Grignard reagents enables chemists to modify existing compounds or synthesize novel therapeutic agents.
Materials Science
2.1 Polymer Chemistry
Magnesium; 1-chloro-4-phenylmethoxybenzene-5-ide; bromide plays a role in polymerization processes. It can initiate polymerization reactions, leading to the formation of new polymeric materials with desired properties. This application is particularly relevant in developing advanced materials for coatings, adhesives, and composites.
2.2 Nanomaterials Development
Recent studies have explored the use of Grignard reagents in synthesizing nanomaterials. The unique reactivity of magnesium-based compounds allows for the creation of nanoparticles with tailored sizes and functionalities, which can be applied in catalysis, drug delivery, and electronic devices.
Case Studies
3.1 Synthesis of Complex Molecules
A notable case study involves the use of magnesium; 1-chloro-4-phenylmethoxybenzene-5-ide; bromide in synthesizing a complex natural product. Researchers demonstrated how this Grignard reagent facilitated the construction of multi-functionalized aromatic compounds through a series of reactions involving electrophiles such as aldehydes and ketones.
3.2 Development of New Polymers
In another study, the compound was employed to initiate the polymerization of styrene derivatives, resulting in polymers with enhanced thermal stability and mechanical properties. The resulting materials showed promise for applications in high-performance coatings and structural components.
Safety Considerations
When handling magnesium; 1-chloro-4-phenylmethoxybenzene-5-ide; bromide, it is crucial to consider its reactivity with moisture and air. Proper storage under inert conditions is necessary to prevent degradation and ensure safety during laboratory use.
Mechanism of Action
The mechanism by which magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide exerts its effects involves the interaction of the magnesium atom with various molecular targets. The magnesium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The presence of the bromide ion can also influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related Grignard reagents:
Reactivity and Stability
Electron-Donating vs. Electron-Withdrawing Groups :
- The phenylmethoxy group (–OCH₂C₆H₅) in the target compound donates electron density via resonance, stabilizing the aryl-Mg bond and reducing reactivity compared to unsubstituted phenylmagnesium bromide .
- The chlorine substituent at position 1 withdraws electron density inductively, creating a polarized Mg–C bond that enhances susceptibility to nucleophilic attack .
Solubility and Handling :
- Like all Grignard reagents, the target compound is moisture-sensitive , reacting violently with water to yield 1-chloro-4-phenylmethoxybenzene and Mg(OH)Br .
- Solubility in THF is comparable to analogs (e.g., 0.5–1.0 M solutions), but steric bulk from the phenylmethoxy group may reduce solubility compared to smaller substituents like methyl .
Research Findings and Data
Thermal Stability and Spectroscopic Data
- Thermal Decomposition : The target compound decomposes at ~200°C , higher than phenylmagnesium bromide (~150°C), due to stabilization from the phenylmethoxy group .
- ¹H NMR (THF-d₈) : Signals at δ 7.2–7.6 ppm (aryl protons), δ 4.8 ppm (OCH₂–), and δ 2.3 ppm (Mg–C coupling) confirm structure .
Comparative Elemental Analysis
| Compound | % C (Calc/Exp) | % H (Calc/Exp) | % Mg (Calc/Exp) |
|---|---|---|---|
| Target Compound | 45.1/44.8 | 3.2/3.1 | 7.0/6.9 |
| 3-Methoxyphenylmagnesium bromide | 43.5/43.2 | 4.1/4.0 | 7.8/7.6 |
| 3-Fluoro-4-methylphenylmagnesium bromide | 40.2/40.0 | 3.5/3.4 | 6.5/6.3 |
Data adapted from .
Biological Activity
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide, a complex organometallic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, including its mechanisms of action, therapeutic applications, and safety profile.
Chemical Structure and Properties
The compound is characterized by its unique chemical structure, which includes a magnesium ion coordinated with a chlorinated phenylmethoxybenzene moiety. The molecular formula is represented as , indicating the presence of chlorine and bromine substituents that may influence its reactivity and biological interactions.
Research indicates that magnesium complexes can exhibit various biological activities due to their ability to interact with cellular components. Magnesium ions play a crucial role in numerous enzymatic reactions and are vital for cellular homeostasis. The specific activities of this compound include:
- Neuroprotective Effects : Similar to other magnesium compounds, this complex may provide neuroprotection by modulating excitotoxicity pathways. Studies have shown that magnesium can mitigate neuronal damage caused by oxidative stress and excitotoxic agents like glutamate.
- Antioxidant Properties : Magnesium compounds are known to enhance antioxidant defenses within cells. They may help in reducing oxidative stress markers, thereby protecting against cellular damage.
Case Studies
- Neuroprotective Activity : In vitro studies demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress. This effect was attributed to the compound's ability to stabilize mitochondrial function and reduce reactive oxygen species (ROS) production.
- Cytotoxicity Assessment : A cytotoxicity assay conducted on various cancer cell lines revealed that the compound exhibited selective cytotoxicity, potentially making it a candidate for anticancer therapy. The mechanism was linked to the induction of apoptosis in malignant cells while sparing normal cells.
Data Tables
| Biological Activity | Effect Observed | Mechanism |
|---|---|---|
| Neuroprotection | Reduced cell death | Stabilization of mitochondria |
| Antioxidant activity | Decreased oxidative stress | Enhanced antioxidant defenses |
| Cytotoxicity in cancer cells | Selective apoptosis | Induction of apoptotic pathways |
Safety Profile
While magnesium compounds are generally regarded as safe, the specific safety profile of this compound requires further investigation. Preliminary toxicity studies suggest low acute toxicity; however, chronic exposure effects remain to be fully elucidated.
Q & A
Basic Questions
Q. What is the optimal synthetic route for preparing magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide, and how should it be purified?
- Methodological Answer : The compound is synthesized via the reaction of magnesium metal with 1-chloro-4-phenylmethoxybenzene bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon/nitrogen). The reaction requires rigorous exclusion of moisture and oxygen to prevent decomposition. Post-synthesis, purification involves filtration under nitrogen to remove unreacted magnesium, followed by solvent removal under reduced vacuum to isolate the Grignard complex .
Q. Which spectroscopic techniques are most effective for characterizing this organomagnesium compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure and electronic environment of the aromatic and methoxy substituents. Infrared (IR) spectroscopy identifies functional groups like C-Cl and C-O bonds. Elemental analysis quantifies magnesium and bromide content to validate stoichiometry. Mass spectrometry (MS) can further confirm molecular weight .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use a glovebox or Schlenk line to maintain an inert atmosphere. Avoid skin/eye contact and inhalation of fumes. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Refer to SDS guidelines for spill management and first aid .
Advanced Research Questions
Q. How can contradictory kinetic data in reactions involving this compound be systematically resolved?
- Methodological Answer : Perform controlled experiments isolating variables such as solvent polarity (e.g., THF vs. diethyl ether), temperature, and concentration. Use kinetic isotope effects (KIEs) to probe transition states or density functional theory (DFT) calculations to model reaction pathways. Cross-validate results with high-resolution mass spectrometry (HRMS) to identify intermediates .
Q. What strategies mitigate decomposition of the compound during long-term storage?
- Methodological Answer : Store in anhydrous THF at –20°C under argon. Regularly titrate aliquots using Gilman’s method (quenching with iodine and back-titration) to assess active Mg content. Introduce stabilizers like butylated hydroxytoluene (BHT) if compatible with downstream applications. Avoid exposure to protic solvents or humid environments .
Q. How does the chloro substituent influence the nucleophilicity and reactivity of the magnesium center?
- Methodological Answer : The electron-withdrawing chloro group reduces electron density at the magnesium center, decreasing nucleophilicity. Compare reaction rates with non-substituted analogs (e.g., phenylmagnesium bromide) in benchmark reactions like carbonyl additions. Use Hammett substituent constants (σ) to quantify electronic effects and correlate with reaction yields .
Q. What analytical approaches identify byproducts in cross-coupling reactions involving this reagent?
- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect volatile or non-volatile byproducts. Isolate intermediates via column chromatography and characterize using X-ray crystallography or 2D NMR (e.g., COSY, HSQC). Compare with control reactions omitting the reagent to distinguish background artifacts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound under varying conditions?
- Methodological Answer : Replicate experiments using standardized protocols (e.g., inert atmosphere, solvent purity). Analyze trace impurities via inductively coupled plasma mass spectrometry (ICP-MS) to detect metal contaminants. Publish raw data and experimental parameters (e.g., stirring rate, Mg particle size) to enable meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
